molecular formula C20H23ClN2 B3852120 1-(4-chlorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine

1-(4-chlorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine

Cat. No. B3852120
M. Wt: 326.9 g/mol
InChI Key: WMYKTASWDBAVTK-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

The exact mechanism of action of 1-(4-chlorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of certain enzymes such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to inhibit the activity of monoamine oxidase and acetylcholinesterase. In addition, it has been shown to exhibit antitumor, anticonvulsant, and antidepressant activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chlorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine in lab experiments is its ability to modulate the levels of various neurotransmitters in the brain. This makes it a valuable tool for studying the role of neurotransmitters in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine. One area of future research is the development of more potent and selective derivatives of this compound for use in the treatment of various diseases. Another area of future research is the identification of the exact mechanism of action of this compound. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should also be explored.

Scientific Research Applications

1-(4-chlorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor, anticonvulsant, and antidepressant activities. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

1-(4-chlorophenyl)-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2/c1-17(15-18-5-3-2-4-6-18)16-22-11-13-23(14-12-22)20-9-7-19(21)8-10-20/h2-10,15H,11-14,16H2,1H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYKTASWDBAVTK-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-chlorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine
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1-(4-chlorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine
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1-(4-chlorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine
Reactant of Route 4
1-(4-chlorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine
Reactant of Route 5
1-(4-chlorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine
Reactant of Route 6
1-(4-chlorophenyl)-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine

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